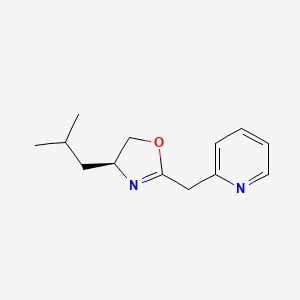
5-acetyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a carboxamide group at the 3-position and an acetyl group at the 5-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the condensation of hydrazines with 1,3-dicarbonyl compounds, followed by cyclization and subsequent functional group modifications . For instance, the reaction of hydrazine with acetylacetone can yield pyrazole intermediates, which can then be further functionalized to introduce the carboxamide group .
Industrial Production Methods: Industrial production methods for pyrazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, such as transition metals, to facilitate specific reactions and improve efficiency . Additionally, industrial processes may employ continuous flow reactors to scale up production while maintaining control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 5-acetyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
5-acetyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-acetyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity and leading to various biological effects . For example, it may inhibit enzyme activity by forming stable complexes with the enzyme, thereby preventing substrate binding and catalysis .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-5-carboxamide: Similar structure but with the carboxamide group at the 5-position instead of the 3-position.
3-Methyl-1H-pyrazole-5-carboxamide: Contains a methyl group at the 3-position and a carboxamide group at the 5-position.
1H-Pyrazole-4-carboxamide: Features the carboxamide group at the 4-position.
Uniqueness: 5-acetyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the carboxamide and acetyl groups at distinct positions on the pyrazole ring provides a unique chemical environment that can be exploited for targeted synthesis and application .
Eigenschaften
IUPAC Name |
3-acetyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3(10)4-2-5(6(7)11)9-8-4/h2H,1H3,(H2,7,11)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQUMDZJJKOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8246158.png)

![(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B8246172.png)











